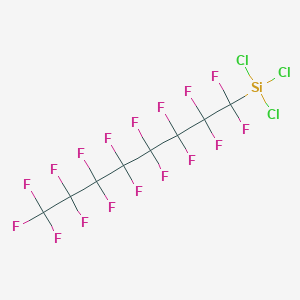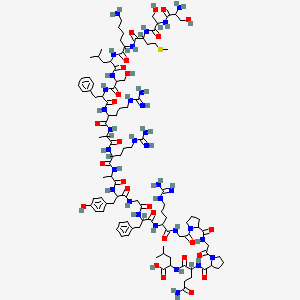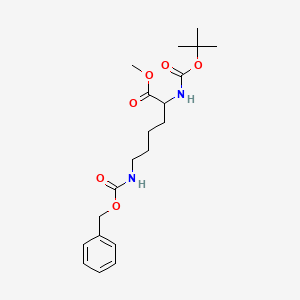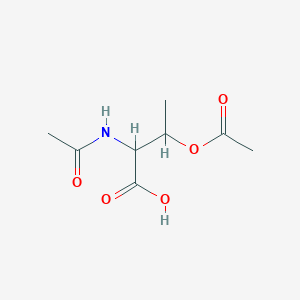
zinc;carbanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc carbanide is a compound that consists of zinc and carbon atoms. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is of significant interest due to its reactivity and the ability to form various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc carbanide can be synthesized through several methods. One common method involves the reaction of zinc chloride with a suitable carbon source under controlled conditions. Another method includes the reaction of zinc metal with organic halides in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, zinc carbanide is produced using large-scale reactors where zinc metal is reacted with carbon-containing compounds. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperatures and pressures to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Zinc carbanide undergoes various types of chemical reactions, including:
Oxidation: Zinc carbanide can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and hydrocarbons.
Substitution: Zinc carbanide can participate in substitution reactions where the carbon atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of zinc carbanide include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of zinc carbanide include zinc oxide, elemental zinc, hydrocarbons, and various substituted organic compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Zinc carbanide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various carbon-containing compounds.
Biology: Zinc carbanide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a therapeutic agent.
Industry: Zinc carbanide is used in the production of advanced materials, including catalysts and electronic components.
Mecanismo De Acción
The mechanism by which zinc carbanide exerts its effects involves the interaction of zinc and carbon atoms with various molecular targets. In biological systems, zinc carbanide can interact with enzymes and proteins, affecting their activity and function. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to zinc carbanide include zinc oxide, zinc chloride, and zinc sulfate. These compounds share some chemical properties with zinc carbanide but differ in their reactivity and applications.
Uniqueness
Zinc carbanide is unique due to its ability to form various derivatives and its reactivity in different types of chemical reactions. Unlike other zinc compounds, zinc carbanide can participate in both organic and inorganic reactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C2H6Zn |
|---|---|
Peso molecular |
95.4 g/mol |
Nombre IUPAC |
zinc;carbanide |
InChI |
InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 |
Clave InChI |
JRPGMCRJPQJYPE-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)




![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)




![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B13397633.png)

